molecular formula C10H11NO2 B12927372 5-methoxy-1-methyl-1H-indol-6-ol

5-methoxy-1-methyl-1H-indol-6-ol

Cat. No.: B12927372
M. Wt: 177.20 g/mol
InChI Key: FGOKATIHHQVOFL-UHFFFAOYSA-N
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Description

5-methoxy-1-methyl-1H-indol-6-ol is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 5-methoxy-1-methyl-1H-indol-6-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone is reacted with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This method provides a good yield of the desired indole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-methoxy-1-methyl-1H-indol-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce various reduced forms of the indole derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-methoxy-1-methyl-1H-indol-6-ol can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

5-methoxy-1-methylindol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11-4-3-7-5-10(13-2)9(12)6-8(7)11/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOKATIHHQVOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=C(C=C21)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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